molecular formula C8H10O2 B101816 4-(Hydroxymethyl)-2-methylphenol CAS No. 18299-15-5

4-(Hydroxymethyl)-2-methylphenol

Cat. No. B101816
CAS RN: 18299-15-5
M. Wt: 138.16 g/mol
InChI Key: HSKGHUJMBLYPDO-UHFFFAOYSA-N
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Description

The compound “4-(Hydroxymethyl)-2-methylphenol” is a derivative of phenol, which has a hydroxymethyl group (-CH2OH) attached to the 4th carbon and a methyl group (-CH3) attached to the 2nd carbon of the phenol ring .


Synthesis Analysis

The synthesis of this compound can involve various methods. For instance, a study describes the synthesis of a biologically important alkylaminophenol compound, which is synthesized by the Petasis reaction . Another study mentions the synthesis of a compound through a stepwise Diels–Alder reaction and subsequent reductive cleavage to form the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-(Hydroxymethyl)-2-methylphenol” can be analyzed using various spectroscopic techniques such as FTIR, NMR, and UV-Vis spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “4-(Hydroxymethyl)-2-methylphenol” can be complex and varied. For instance, a study discusses the pyrolysis of a resin containing a similar hydroxymethylphenol group . Another study mentions the reaction of a compound with H2O under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Hydroxymethyl)-2-methylphenol” would depend on its structure and functional groups. For instance, the presence of the hydroxymethyl group can influence its solubility and reactivity .

Scientific Research Applications

Polymer Chemistry

This compound is used in polymer chemistry, particularly in the synthesis of polymers with specific functionalities. For example, it can be incorporated into polymers to create materials with improved thermal stability and corrosion resistance .

Catalysis

4-(Hydroxymethyl)-2-methylphenol: can be involved in catalytic processes, particularly in the synthesis of value-added chemicals from biomass or biomass-derived platform chemicals. It can act as a precursor or an intermediate in various catalytic systems .

Materials Science

In materials science, this compound contributes to the development of environmentally friendly materials with increased thermal stability and corrosion resistance. It’s used as a modifier for coatings, enhancing their protective qualities .

Analytical Chemistry

In analytical chemistry, 4-(Hydroxymethyl)-2-methylphenol may be used as a standard or reference compound in various analytical techniques to ensure the accuracy and reliability of the analytical results .

Environmental Science

The compound’s role in environmental science is significant, particularly in the study of thermo-oxidative degradation processes. It’s used as a case study to understand the kinetic complexity of degradation in polymers, which is crucial for environmental assessments .

Chemometrics

Lastly, in the field of chemometrics, which combines chemistry and mathematics, 4-(Hydroxymethyl)-2-methylphenol can be part of complex data sets that require statistical analysis to interpret chemical data accurately .

Mechanism of Action

The mechanism of action of “4-(Hydroxymethyl)-2-methylphenol” can depend on its application. For instance, in the context of medicinal chemistry, hydroxymethyl compounds can enhance the drug’s interaction with the active site .

Safety and Hazards

The safety and hazards associated with “4-(Hydroxymethyl)-2-methylphenol” would depend on its specific properties. For instance, a safety data sheet for a similar compound mentions hazards such as skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for “4-(Hydroxymethyl)-2-methylphenol” could involve its use in various applications. For instance, a study discusses the potential of hydroxymethyl compounds in the design of biologically active compounds . Another study mentions the potential use of a similar compound in the treatment of neglected diseases .

properties

IUPAC Name

4-(hydroxymethyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGHUJMBLYPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558031
Record name 4-(Hydroxymethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-2-methylphenol

CAS RN

18299-15-5
Record name 4-(Hydroxymethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-3-methylbenzaldehyde (10 g, 73.5 mmol) in dry CH2Cl2 (550 mL) under nitrogen at 5° C. was added tetra-N-butylammonium borohydride (20.58 g, 80 mmol) and the resultant mixture stirred for 1.25 h at 5° C. Saturated ammonium chloride solution (30 mL) was added to the reaction mixture and the resultant mixture stirred for 1 h at 5° C. Saturated ammonium chloride solution (60 mL) was added and the reaction mixture extracted with CH2Cl2, dried (Na2SO4) and the solvents removed in vacuo. Purification by flushing through silica (2×150 g) eluting with EtOAc afforded the title compound as an oily yellow solid (8.01 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.58 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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